5-Morpholino-2-nitrophenol

Descripción general

Descripción

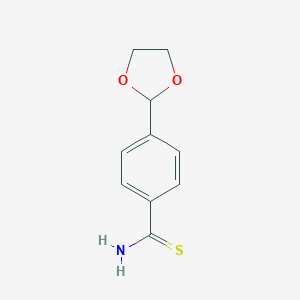

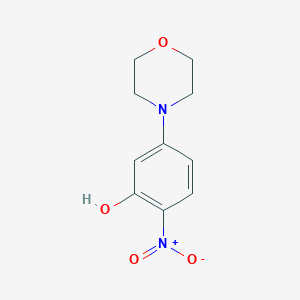

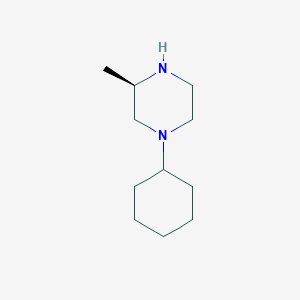

5-Morpholino-2-nitrophenol is a chemical compound with the molecular formula C10H12N2O4 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of morpholines, which includes 5-Morpholino-2-nitrophenol, has seen significant progress. Recent advances have been made in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

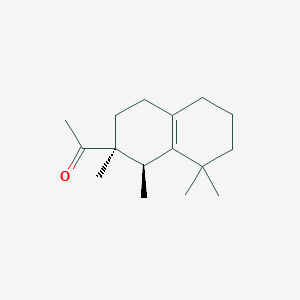

The molecular structure of 5-Morpholino-2-nitrophenol consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

5-Morpholino-2-nitrophenol is a solid crystalline substance with an orange appearance. It has a melting point range of 143 - 145 °C / 289.4 - 293 °F .Aplicaciones Científicas De Investigación

Antibacterial Composite System

5-Morpholino-2-nitrophenol can be used in the creation of antibacterial composite systems. A multi-responsive microgel was prepared using a water-soluble monomer, which responded to pH, temperature, and salt concentration . The morpholino groups of the monomer residues of microgels were able to give complexation with metal-containing anions such as AuCl4− in acidic conditions . This system showed antibacterial properties against several Gram-positive and Gram-negative bacteria .

Catalyst System

The microgel system mentioned above was also examined as a nanoreactor for a catalyst system. It was found to be very effective in the reduction of 4-nitrophenol model reaction in aqueous media .

3. Drug Carrier or Drug Delivery System The microgel system can also be used as a host for metal nanoparticle production, a drug carrier, or a drug delivery system . This could potentially allow for targeted delivery of drugs, improving their efficacy and reducing side effects.

Synthesis of Other Compounds

5-Morpholino-2-nitrophenol can be used in the synthesis of other compounds. For example, it was used in a reaction with 5-fluoro-2-nitrophenol in acetonitrile, under an argon atmosphere and refluxed for two hours .

Research and Development

As a chemical compound, 5-Morpholino-2-nitrophenol can be used in various research and development applications. It can be used to study its properties, reactions with other compounds, and potential uses .

Industrial Manufacturing

In industrial manufacturing, 5-Morpholino-2-nitrophenol can be used in the production of other chemicals or products. Its properties can be leveraged to create products with specific characteristics .

Mecanismo De Acción

Target of Action

The primary targets of 5-Morpholino-2-nitrophenol are likely to be specific RNA sequences. Morpholino oligomers, which include 5-Morpholino-2-nitrophenol, are known to bind to RNA by base pairing and change gene expression . They have been used widely in the zebrafish community to transiently knock down the function of target genes .

Mode of Action

5-Morpholino-2-nitrophenol interacts with its targets by base pairing with the RNA sequence. This interaction can block translation or interfere with precursor mRNA splicing . The 5′-monophosphate group plays an important role in strand selection during gene silencing mediated by small-interfering RNA . Blocking of 5′ phosphorylation of the sense strand by introducing a 5′-morpholino modification improves antisense strand selection and RNAi activity .

Biochemical Pathways

Morpholino oligomers are known to affect gene expression by interacting with rna . This interaction can lead to changes in various biochemical pathways depending on the specific genes targeted.

Pharmacokinetics

It is known that the hydrophilicity and sequence characteristics of antisense oligonucleotides (asos), which include morpholinos, can affect their protein binding . ASOs with low protein binding also have low cellular uptake capacity and high renal clearance .

Result of Action

The result of 5-Morpholino-2-nitrophenol’s action is a change in gene expression. By binding to specific RNA sequences, it can block translation or interfere with precursor mRNA splicing . This can lead to changes in the production of proteins encoded by the targeted genes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-morpholin-4-yl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-10-7-8(1-2-9(10)12(14)15)11-3-5-16-6-4-11/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIIDARBNMZFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384066 | |

| Record name | 5-morpholino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Morpholino-2-nitrophenol | |

CAS RN |

175135-19-0 | |

| Record name | 5-morpholino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)